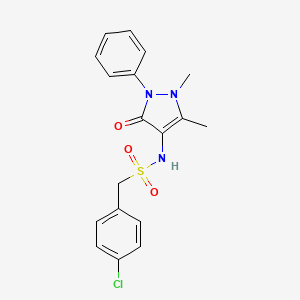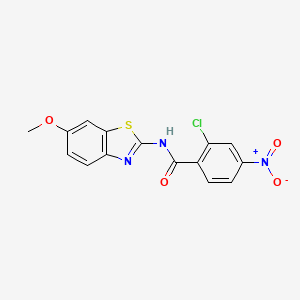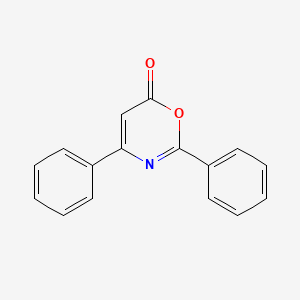![molecular formula C17H13Cl2N3O B11112368 (4Z)-2-(3-chlorophenyl)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11112368.png)
(4Z)-2-(3-chlorophenyl)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(4-Chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one is a synthetic organic compound characterized by its unique structure, which includes both chloroanilino and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(4-chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with appropriate chlorinated aniline derivatives under acidic or basic conditions.
Introduction of the chloroanilino group: This step involves the condensation of the pyrazolone core with 4-chloroaniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid like aluminum chloride.
Final product isolation: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazolone ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the structure, resulting in amines or saturated compounds.
Substitution: The chloro groups on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or saturated compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-[(Z)-1-(4-Chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroanilino and chlorophenyl groups can facilitate binding to hydrophobic pockets within proteins, while the pyrazolone core can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-1-(4-Bromoanilino)methylidene]-1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-one
- 4-[(Z)-1-(4-Fluoroanilino)methylidene]-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-one
- 4-[(Z)-1-(4-Methoxyanilino)methylidene]-1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-one
Uniqueness
The uniqueness of 4-[(Z)-1-(4-chloroanilino)methylidene]-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chloro groups can enhance its binding affinity to certain proteins and increase its stability under various conditions compared to its bromo, fluoro, or methoxy analogs.
Properties
Molecular Formula |
C17H13Cl2N3O |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(4-chlorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13Cl2N3O/c1-11-16(10-20-14-7-5-12(18)6-8-14)17(23)22(21-11)15-4-2-3-13(19)9-15/h2-10,21H,1H3 |
InChI Key |
ISOKUEQJVNLRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B11112301.png)

![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11112315.png)
![4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112323.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11112337.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide](/img/structure/B11112341.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11112344.png)
![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11112348.png)

![4,4,11,11-tetramethyl-N-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112363.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11112371.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11112377.png)
